![molecular formula C11H11N3S2 B14331878 [(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate CAS No. 105571-31-1](/img/structure/B14331878.png)
[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinazoline core, which is a bicyclic structure containing nitrogen atoms, and a thiocyanate group, which is a functional group consisting of sulfur, carbon, and nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate typically involves the condensation of 2-aminobenzamide with an aldehyde or ketone to form the quinazoline core . This reaction is often catalyzed by a Lewis acid, such as boron trifluoride, in an ethanol solvent under reflux conditions . The thiocyanate group is then introduced through a nucleophilic substitution reaction using thiocyanate salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of heterogeneous catalysts can facilitate the separation and purification of the final product .
化学反应分析
Types of Reactions
[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
科学研究应用
[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of [(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes and inhibit their activity, while the thiocyanate group can interact with cellular components to induce oxidative stress. These interactions can lead to the disruption of cellular processes and ultimately cell death .
相似化合物的比较
Similar Compounds
Thiazoles: Contain a sulfur and nitrogen atom in a five-membered ring.
Imidazoles: Contain two nitrogen atoms in a five-membered ring.
Uniqueness
[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate is unique due to its combination of a quinazoline core and a thiocyanate group. This structure provides a distinct set of chemical properties and reactivity patterns that differentiate it from other similar compounds .
属性
CAS 编号 |
105571-31-1 |
|---|---|
分子式 |
C11H11N3S2 |
分子量 |
249.4 g/mol |
IUPAC 名称 |
(3-methyl-4H-quinazolin-2-yl)sulfanylmethyl thiocyanate |
InChI |
InChI=1S/C11H11N3S2/c1-14-6-9-4-2-3-5-10(9)13-11(14)16-8-15-7-12/h2-5H,6,8H2,1H3 |
InChI 键 |
FNLPTLRMOKYZAT-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2=CC=CC=C2N=C1SCSC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


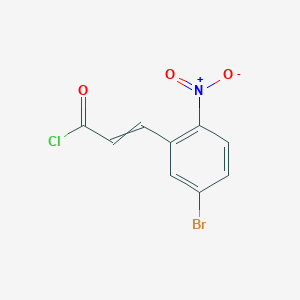
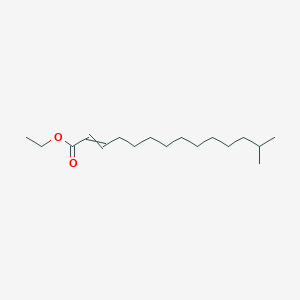
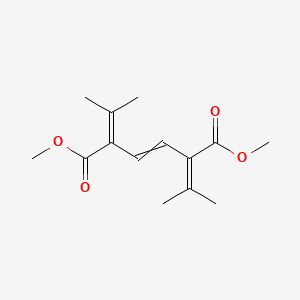
![2-{[(Pentafluorophenyl)methyl]amino}phenol](/img/structure/B14331823.png)

![2-[3-(1,3,2-Dithiaphosphinan-2-ylsulfanyl)propylsulfanyl]-1,3,2-dithiaphosphinane](/img/structure/B14331827.png)
![9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene](/img/structure/B14331836.png)

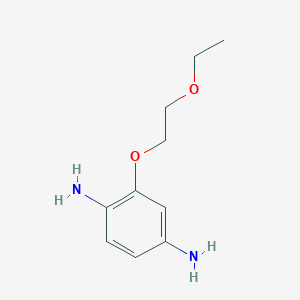
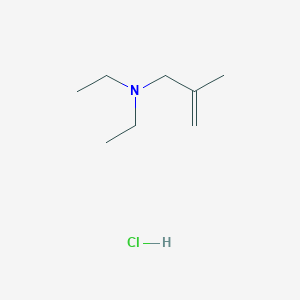

![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14331876.png)
![2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one](/img/structure/B14331880.png)
![2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane](/img/structure/B14331895.png)
